REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([O:8][CH2:9][CH3:10])[CH:5]=[C:4]([NH2:11])[N:3]=1.[N:12]([O-])=[O:13].[Na+]>C(O)(=O)C.O>[N:12]([C:5]1[C:6]([O:8][CH2:9][CH3:10])=[N:7][C:2]([NH2:1])=[N:3][C:4]=1[NH2:11])=[O:13] |f:1.2|
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Name
|
|
Quantity
|
6.13 g
|
Type
|
reactant
|
Smiles
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NC1=NC(=CC(=N1)OCC)N
|
Name
|
|
Quantity
|
3.29 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
57 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
|
CUSTOM
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Details
|
was stirred at 80° C. for an additional 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A pink precipitate was formed which
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled down in the refrigerator overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was filtered off
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=O)C=1C(=NC(=NC1N)N)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.98 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |